molecular formula C8H7N3O2 B14076785 Methyl 5-amino-4-cyanopicolinate

Methyl 5-amino-4-cyanopicolinate

Cat. No.: B14076785
M. Wt: 177.16 g/mol
InChI Key: QCPXPVJRJZYGDW-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-cyanopyridine-2-carboxylate is a heterocyclic organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-amino-4-cyanopyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate nitrile and ester precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired pyridine ring structure.

Industrial Production Methods: In an industrial setting, the production of methyl 5-amino-4-cyanopyridine-2-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-4-cyanopyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyridine derivatives, while reduction can produce amino-pyridine derivatives.

Scientific Research Applications

Methyl 5-amino-4-cyanopyridine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which methyl 5-amino-4-cyanopyridine-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing processes like signal transduction and metabolic regulation.

Comparison with Similar Compounds

  • Methyl 4-amino-3-cyanopyridine-2-carboxylate
  • Methyl 5-amino-4-cyanopyridine-3-carboxylate
  • Methyl 5-amino-4-cyanopyridine-2-carboxamide

Uniqueness: Methyl 5-amino-4-cyanopyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

methyl 5-amino-4-cyanopyridine-2-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)7-2-5(3-9)6(10)4-11-7/h2,4H,10H2,1H3

InChI Key

QCPXPVJRJZYGDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)C#N)N

Origin of Product

United States

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